N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a benzoxazole moiety, a nitrofuran group, and a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions.
Introduction of the Nitro Group: The nitrofuran group can be introduced through nitration of a furan derivative using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Industrial Chemistry: It can be used as a precursor for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
Uniqueness
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is unique due to the presence of both a nitrofuran and a benzoxazole moiety, which confer distinct electronic and steric properties. These features make it particularly interesting for applications requiring specific electronic characteristics and biological activities .
Properties
Molecular Formula |
C20H15N3O5 |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C20H15N3O5/c1-11-9-15-17(10-12(11)2)28-20(22-15)13-3-5-14(6-4-13)21-19(24)16-7-8-18(27-16)23(25)26/h3-10H,1-2H3,(H,21,24) |
InChI Key |
YPKKWBFKIBXBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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